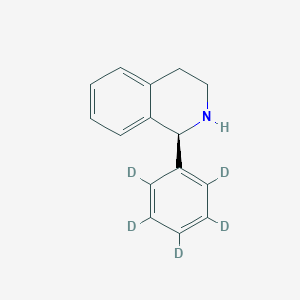
2-Bromo-4-(methyl-d3)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(methyl-d3)-pyridine is a deuterated derivative of 2-bromo-4-methylpyridine. This compound is characterized by the presence of a bromine atom at the second position and a deuterated methyl group at the fourth position on the pyridine ring. Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and metabolic pathways due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methyl-d3)-pyridine typically involves the bromination of 4-(methyl-d3)-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of deuterated starting materials is crucial in maintaining the deuterium content in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(methyl-d3)-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-4-(methyl-d3)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its deuterated form is particularly useful in studying reaction mechanisms and isotope effects.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring deuterium labeling for improved metabolic stability.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methyl-d3)-pyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The deuterium atom, being heavier than hydrogen, can influence reaction rates and mechanisms, providing valuable insights into kinetic isotope effects and reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: The non-deuterated analog of 2-Bromo-4-(methyl-d3)-pyridine.
2-Bromo-4-(methyl-d3)-thiazole: A similar compound with a thiazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool in studying reaction mechanisms and metabolic pathways. The presence of deuterium can significantly alter the physical and chemical properties of the compound, providing unique advantages in research and industrial applications.
Properties
Molecular Formula |
C6H6BrN |
|---|---|
Molecular Weight |
175.04 g/mol |
IUPAC Name |
2-bromo-4-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3/i1D3 |
InChI Key |
LSZMVESSGLHDJE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=NC=C1)Br |
Canonical SMILES |
CC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)


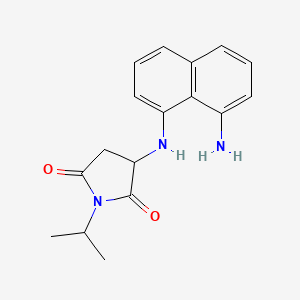
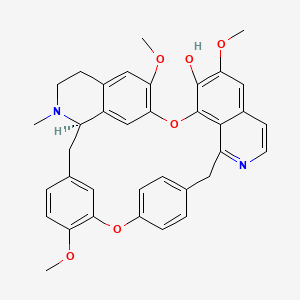
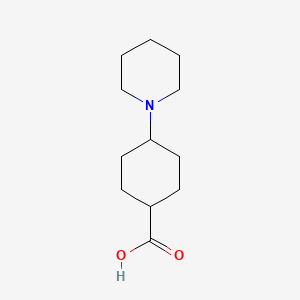



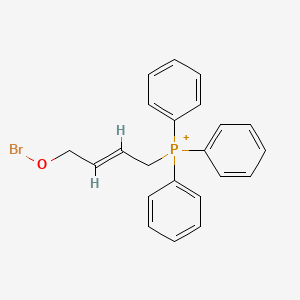
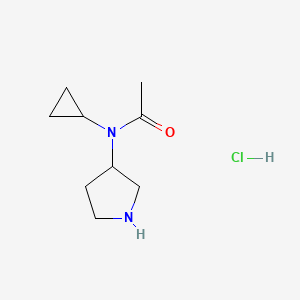
![[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate](/img/structure/B13448797.png)
